REACTION_CXSMILES
|
Cl.[F:2][CH2:3][C:4]([CH3:7])([NH2:6])[CH3:5].S([O-])([O-])(=O)=O.[Mg+2].C(=O)([O-])[O-].[K+].[K+].[CH:20](=O)[CH2:21][CH2:22][CH2:23][CH2:24][CH3:25]>ClCCl>[F:2][CH2:3][C:4]([CH3:7])([N:6]=[CH:20][CH2:21][CH2:22][CH2:23][CH2:24][CH3:25])[CH3:5] |f:0.1,2.3,4.5.6|
|
Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
Cl.FCC(C)(N)C
|
Name
|
|
Quantity
|
3.77 g
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)([O-])[O-].[Mg+2]
|
Name
|
|
Quantity
|
2.17 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
1.93 mL
|
Type
|
reactant
|
Smiles
|
C(CCCCC)=O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred for 10 h at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |